HG-10-102-01 is a 2-anilino-4-methylamino-5-chloropyrimidine derivative. [] It has been identified as a potent and selective inhibitor of both wild-type LRRK2 and the G2019S mutant form of the enzyme. [] HG-10-102-01 has been investigated for its potential as a research tool in studying Parkinson's disease (PD) due to its ability to inhibit LRRK2, an enzyme implicated in the pathogenesis of the disease. [, ]
Hg-10-102-01 is a synthetic organic compound characterized as a selective small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). It is notable for its ability to penetrate the blood-brain barrier, making it a candidate for therapeutic applications in neurological disorders, particularly those associated with LRRK2 mutations, such as Parkinson's disease. The compound has the chemical formula and a CAS number of 1351758-81-0, indicating its unique identity in chemical databases.
Hg-10-102-01 was developed as part of research into LRRK2 inhibitors, which are being explored for their potential in treating neurodegenerative diseases. It falls under the category of synthetic organic compounds and is classified as a small-molecule inhibitor. Its design aims to selectively target both wild-type and G2019S mutant forms of LRRK2, which are implicated in various pathophysiological processes in the brain .
The molecular structure of Hg-10-102-01 can be described by its chemical formula . The structure features:
The compound's three-dimensional structure can be analyzed using computational chemistry tools or X-ray crystallography if available. Structural data can provide insights into its binding interactions with LRRK2.
Hg-10-102-01 primarily functions through inhibition of LRRK2 activity. The mechanism involves binding to the kinase domain of LRRK2, preventing substrate phosphorylation. Notably, it has shown substantial inhibition of Ser910 and Ser935 phosphorylation sites on LRRK2 .
The specific kinetics of the reaction between Hg-10-102-01 and LRRK2 would typically be assessed using biochemical assays such as:
Hg-10-102-01 acts by selectively inhibiting the enzymatic activity of LRRK2, which is involved in various signaling pathways related to neuronal health. The interaction disrupts downstream signaling cascades that contribute to neurodegeneration.
Pharmacological studies have demonstrated that Hg-10-102-01 effectively reduces LRRK2-mediated phosphorylation events in cellular models, supporting its potential therapeutic role .
Hg-10-102-01 exhibits characteristics typical of small organic molecules:
Chemical properties include stability under physiological conditions, solubility profiles (often soluble in organic solvents), and reactivity patterns relevant to its function as an inhibitor.
Relevant analyses include:
Hg-10-102-01 is primarily researched for its potential applications in treating neurodegenerative diseases linked to LRRK2 mutations. Its ability to penetrate the blood-brain barrier makes it particularly valuable for developing therapies aimed at conditions like Parkinson's disease. Ongoing studies focus on evaluating its efficacy and safety profiles in preclinical models .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3